Cholesteryl myristoleate

Description

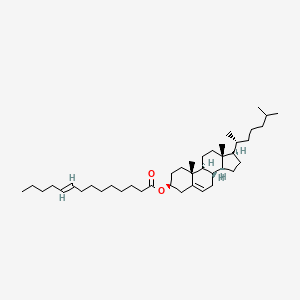

Cholesteryl myristoleate (CAS: 30950-26-6) is a cholesteryl ester formed by the esterification of cholesterol with myristoleic acid (C14:1), a monounsaturated fatty acid. It is structurally characterized by a 14-carbon fatty acid chain with a double bond at the Δ9 position, conferring unique physicochemical properties compared to saturated analogs like cholesteryl myristate (C14:0) . This compound is utilized in biomedical research, particularly in lipid membrane studies and drug delivery systems, due to its hydrophobic nature and ability to modulate lipid bilayer dynamics .

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h10-11,22,31-32,34-38H,7-9,12-21,23-30H2,1-6H3/b11-10+/t32-,34+,35+,36-,37+,38+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMGDJMPDNVWTB-LZVNAZSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H70O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29193-93-9 | |

| Record name | Cholesteryl myristoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029193939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholesteryl myristoleate involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the aliphatic side chain and the esterification with tetradec-9-enoic acid. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cholesteryl myristoleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Cholesteryl myristoleate has several scientific research applications:

Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of Cholesteryl myristoleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Physical Properties

Cholesteryl esters differ in fatty acid chain length, saturation, and branching, which influence their molecular packing and phase behavior. Below is a comparative analysis:

Key Findings :

- Unsaturated esters (e.g., myristoleate, oleate) exhibit reduced molecular packing density compared to saturated analogs due to kinked acyl chains, as evidenced by this compound's larger interdigitation area (38 Ų vs. ~10 Ų/molecule for saturated esters) .

- Saturated esters like myristate and laurate are more thermally stable, making them suitable for high-temperature applications in liquid crystals .

Chemical Reactivity and Stability

- Oxidation Sensitivity: Unsaturated esters like myristoleate are prone to oxidation, similar to cholesteryl linoleate (C18:2) and arachidonate (C20:4), which generate core aldehydes (e.g., 9-oxononanoyl cholesterol) in oxidized lipoproteins .

- Hydrolysis Resistance : Cholesteryl esters with longer unsaturated chains (e.g., oleate) resist enzymatic hydrolysis in liposomes, enhancing their utility in sustained drug delivery .

Biomedical and Metabolic Insights

- Esterification Efficiency : this compound is less efficiently esterified by acyl-CoA cholesterol acyltransferase (ACAT) compared to oleate, as observed in studies using [14C]-oleic acid incorporation assays .

- Metabolic Fate : Prolonged inactivity increases plasma levels of certain cholesteryl esters (e.g., oleate) in middle-aged adults but decreases them in older adults, suggesting age-dependent metabolic handling .

Biological Activity

Cholesteryl myristoleate (CMO) is a cholesteryl ester formed from cholesterol and myristoleic acid, a monounsaturated fatty acid. This compound has garnered attention for its potential biological activities, particularly in the context of lipid metabolism, inflammation, and cellular signaling. This article explores the biological activity of CMO through various studies and findings.

Overview of this compound

Cholesteryl esters, including CMO, are typically considered inert storage forms of cholesterol. However, upon oxidative modification or interaction with specific cellular pathways, they can exhibit significant biological activity. CMO's structure allows it to participate in lipid metabolism and influence cellular processes.

Biological Mechanisms and Activities

1. Lipid Metabolism:

CMO impacts lipid metabolism by modulating the composition of lipid droplets (LDs) within cells. Studies have shown that cholesteryl esters can form supercooled droplets when their concentration exceeds certain thresholds, affecting cellular lipid storage and signaling pathways .

2. Inflammatory Response:

Research indicates that oxidized cholesteryl esters can activate inflammatory pathways. For instance, cholesteryl oleate (a related compound) has been linked to macrophage activation and foam cell formation, which are critical in atherosclerosis . CMO may similarly influence inflammatory responses through its potential to be oxidized and interact with immune cells.

3. Cellular Signaling:

CMO may play a role in cellular signaling pathways involving peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating lipid metabolism and inflammation. The interaction of cholesteryl esters with PPARs can lead to altered gene expression related to lipid homeostasis .

Table 1: Summary of Key Studies on this compound

Detailed Findings

- Macrophage Activation: In vitro studies have shown that CMO can induce pro-inflammatory cytokines in macrophages, similar to the effects observed with oxidized low-density lipoprotein (oxLDL). This suggests a potential role for CMO in promoting inflammatory processes associated with cardiovascular diseases .

- Lipid Droplet Dynamics: Research utilizing polarized light microscopy demonstrated that cells enriched with CMO form distinct liquid crystalline structures within their lipid droplets. This structural change is believed to influence the metabolic activity of these cells by altering lipid storage and release mechanisms .

- Cancer Biomarkers: Cholesteryl esters, including CMO, have been investigated as potential biomarkers for cancer diagnostics. Studies indicate that specific cholesteryl esters can distinguish between malignant and benign tissues, suggesting that CMO might also serve as a biomarker in certain cancers .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying cholesteryl myristoleate (ChM) for experimental use?

- Methodological Answer : this compound is typically synthesized via esterification of cholesterol with myristoleic acid. Purification involves column chromatography (e.g., silica gel) using nonpolar solvents like hexane/ethyl acetate gradients to isolate the ester. Purity is confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy . For high-purity applications, recrystallization in ethanol or acetone is recommended to remove residual fatty acids.

Q. How is this compound detected and quantified in biological samples such as serum or tissues?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. A validated protocol involves using a C18 reverse-phase column with isopropanol/acetonitrile gradients for separation. Cholesteryl esters are ionized via electrospray ionization (ESI) as ammonium adducts ([M+NH₄]⁺). Quantification relies on internal standards like deuterated cholesterol-d7 or synthetic cholesteryl heptadecanoate (C17:0), with mass accuracy thresholds ≤10 ppm . Normalization to protein content or tissue weight ensures reproducibility .

Q. What role does this compound play in lipid metabolism pathways?

- Methodological Answer : ChM is a cholesterol ester (CE) formed via acyl-CoA cholesterol acyltransferase (ACAT) enzymes. Its hydrophobic nature facilitates storage in lipid droplets or incorporation into lipoproteins like LDL. To study its metabolism, radiolabeled tracers (e.g., ¹⁴C-myristoleate) are used in pulse-chase experiments, coupled with ultracentrifugation to isolate lipoprotein fractions. Enzymatic hydrolysis via cholesterol ester hydrolase (CEH) releases free cholesterol, measurable via colorimetric assays (e.g., peroxidase-coupled oxidation) .

Advanced Research Questions

Q. What experimental challenges arise when studying the interaction of this compound with lipid bilayers, and how can they be addressed?

- Methodological Answer : ChM’s hydrophobicity complicates its integration into aqueous lipid bilayer models. To overcome this, prepare mixed micelles using detergents like cholesteryl hemisuccinate (CHS) as a stabilizing agent . Computational molecular dynamics (MD) simulations (e.g., GROMACS) with force fields like CHARMM36 predict ChM’s orientation in bilayers. Experimental validation via small-angle X-ray scattering (SAXS) or fluorescence anisotropy measures membrane fluidity changes .

Q. How does the oxidation state of the myristoleate moiety affect the biological activity of this compound?

- Methodological Answer : Oxidation (e.g., via lipoxygenases or lipid peroxidation) generates chiral hydroxides like 9(R)-HODE or 13(R)-HODE cholesteryl esters. These oxidized species are implicated in atherosclerosis. To study this, use Cu²⁺-oxidized LDL models or recombinant 15-lipoxygenase (15-LO) for enzymatic oxidation. Chiral HPLC with UV/Vis detection at 234 nm distinguishes enantiomers. Biological activity is assessed via macrophage foam cell formation assays .

Q. What computational models are used to predict the behavior of this compound in drug delivery systems?

- Methodological Answer : Density functional theory (DFT) and molecular docking (e.g., AutoDock Vina) model ChM’s interactions with cyclodextrin-based carriers. Implicit solvent models (e.g., COSMO) evaluate binding affinities, while explicit solvent MD simulations reveal conformational changes in carrier-drug complexes. For example, cholesterol-modified cyclodextrins show altered drug encapsulation patterns due to ChM’s steric effects .

Q. How can researchers resolve contradictions in data regarding this compound’s role in atherosclerosis?

- Methodological Answer : Discrepancies arise from oxidation sources (enzymatic vs. non-enzymatic) and model systems (in vitro vs. in vivo). Address this by:

- Standardizing oxidation protocols : Compare 15-LO-generated vs. Cu²⁺-oxidized ChM in LDL.

- Tissue-specific analysis : Use LC-MS/MS to quantify ChM and its oxidized derivatives in atherosclerotic plaques vs. healthy arteries .

- Genetic models : Study ACAT2 knockout mice to isolate ChM’s contribution to plaque formation .

Q. What methodological considerations are critical for tracking this compound metabolism in dynamic systems?

- Methodological Answer : Use stable isotope tracing (e.g., ¹³C-myristoleate) coupled with time-resolved LC-MS. For intracellular tracking, employ fluorescence-labeled cholesterol analogs (e.g., NBD-cholesterol) and confocal microscopy. Ensure kinetic models account for esterification/hydrolysis rates and compartmentalization (e.g., endoplasmic reticulum vs. lipid droplets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.